1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone
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Overview
Description
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is a heterocyclic compound with the molecular formula C13H13N3O. It is characterized by a fused ring system that includes a pyrazole and a benzimidazole moiety.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cdk2 and HSP90 , which are significant targets in cancer treatment. CDK2 is a cyclin-dependent kinase involved in cell cycle regulation, while HSP90 is a heat shock protein that assists in protein folding and stability .
Mode of Action
For instance, inhibition of CDK2 can lead to cell cycle arrest, while inhibition of HSP90 can disrupt protein folding and stability, leading to cell death .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation (via cdk2 inhibition) and protein folding and stability (via hsp90 inhibition) .
Result of Action
Based on the potential targets, it can be inferred that the compound may induce cell cycle arrest and disrupt protein folding and stability, leading to cell death .
Preparation Methods
The synthesis of 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2,4-dimethylpyrazole with o-phenylenediamine, followed by cyclization and subsequent acetylation to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in their chemical properties and biological activities.
Benzimidazole derivatives: These compounds have a benzimidazole core but vary in their substituents, leading to different pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds .
Properties
IUPAC Name |
1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-15(3)10-6-4-5-7-11(10)16(13)14-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOBVIVDMTQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971991 |
Source
|
Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-67-4 |
Source
|
Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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